molecular formula C9H9BrN2 B8652841 2-Amino-2-(3-bromo-phenyl)-propionitrile

2-Amino-2-(3-bromo-phenyl)-propionitrile

Cat. No. B8652841
M. Wt: 225.08 g/mol
InChI Key: NMINVRPXZJMMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-bromo-phenyl)-propionitrile is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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properties

Product Name

2-Amino-2-(3-bromo-phenyl)-propionitrile

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-amino-2-(3-bromophenyl)propanenitrile

InChI

InChI=1S/C9H9BrN2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5H,12H2,1H3

InChI Key

NMINVRPXZJMMLL-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(3-bromo-phenyl)-ethanone (10 g, 50 mmol), NH4Cl (6.4 g, 100 mmol) and KCN (6.5 g, 100 mmol) was dissolved in ammonia (200 ml). The solution was stirred at room temperature for 3 days. The mixture was extracted with diethylether (3×300 ml). The organic phase was washed with water and brine, dried with Na2SO4 and concentrated in vacuo to yield the title compound (also containing some unreacted starting material). 1H-NMR (400 MHz, CDCl3): 7.84 (s, 1H), 7.59 (d, 1H), 7.48 (d, 1H), 7.28 (m, 1H), 1.75 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trimethylsilylcyanide (20 g, 200 mmol) was added to a stirred solution of 3-bromoacetophenone (20 g, 100 mmol) and NH4Cl (11 g, 200 mmol) in NH3/MeOH (400 mL). The mixture was stirred at room temperature for 4 days. Then the solvent was evaporated in vacuo and the residue was taken up in AcOEt (100 mL). The solid was filtered off and the filtrate was evaporated in vacuo to yield rac-2-amino-2-(3-bromo-phenyl)-propionitrile (20 g, 86% yield) which was used in the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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